5-((4-fluorobenzyl)oxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide
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Overview
Description
The compound “5-((4-fluorobenzyl)oxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide” is a complex organic molecule that contains several functional groups. These include a pyran ring, a carboxamide group, a benzyl group, and three methoxy groups. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a cyclic structure. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide group could participate in condensation or hydrolysis reactions, and the benzyl group could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties Chemical synthesis and modifications of compounds related to 5-((4-fluorobenzyl)oxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide have been widely explored for their potential in various applications, including medicinal chemistry and material science. For instance, the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines showcases the methodological advancements in incorporating fluorine atoms into complex molecules, enhancing their chemical properties and potential bioactivities (Eleev, Kutkin, & Zhidkov, 2015).
Cytotoxic Activities Several studies have focused on synthesizing novel compounds with structural similarities to this compound, assessing their cytotoxic activities against various cancer cell lines. For example, research on pyrazolo[1,5-a]pyrimidines and related Schiff bases has revealed promising cytotoxicity against human cancer cell lines, indicating the potential of these compounds for anticancer drug development (Hassan, Hafez, Osman, & Ali, 2015).
Antimicrobial and Antibacterial Efficacy The antimicrobial and antibacterial efficacy of compounds bearing structural or functional resemblance to this compound has been a subject of interest. Studies have designed and synthesized analogs displaying significant antibacterial activity, highlighting their potential in addressing resistant bacterial infections (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).
Neuroprotective Effects Research into the neuroprotective effects of compounds with similar chemical frameworks has shown potential benefits in neurodegenerative diseases. For example, studies on oxyresveratrol and its imine derivatives, structurally related to this compound, have demonstrated cytoprotective effects against oxidative stress-induced cell death, suggesting avenues for therapeutic applications in neuronal damage and oxidative stress (Hur, Kim, Lee, Lee, & Choi, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-4-oxo-N-(3,4,5-trimethoxyphenyl)pyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO7/c1-27-17-8-15(9-18(28-2)21(17)29-3)24-22(26)19-10-16(25)20(12-31-19)30-11-13-4-6-14(23)7-5-13/h4-10,12H,11H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHJUHCDLUZNOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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